molecular formula C16H15NO2S B2861637 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid CAS No. 867329-93-9

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid

Cat. No.: B2861637
CAS No.: 867329-93-9
M. Wt: 285.36
InChI Key: BQVVBHDQQNLPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole nucleus with a thiophene ring, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indole nucleus, followed by the introduction of the thiophene ring and the propanoic acid side chain. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, sulfonyl chlorides, Lewis acids.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or sulfonylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-methyl-2-(thiophen-2-yl)-1H-indol-3-yl]propanoic acid is unique due to its combination of an indole nucleus with a thiophene ring and a propanoic acid side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(5-methyl-2-thiophen-2-yl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-10-4-6-13-12(9-10)11(5-7-15(18)19)16(17-13)14-3-2-8-20-14/h2-4,6,8-9,17H,5,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVBHDQQNLPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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